molecular formula C18H16N2O3 B12166139 N-[(1-benzyl-1H-indol-2-yl)carbonyl]glycine

N-[(1-benzyl-1H-indol-2-yl)carbonyl]glycine

Cat. No.: B12166139
M. Wt: 308.3 g/mol
InChI Key: SFMGLYWEUPKNHV-UHFFFAOYSA-N
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Description

N-[(1-benzyl-1H-indol-2-yl)carbonyl]glycine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. This compound features an indole moiety, which consists of a pyrrole ring fused to benzene, and is further modified with a benzyl group and a glycine residue.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzyl-1H-indol-2-yl)carbonyl]glycine typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Benzylation: The indole core is then benzylated using benzyl halides in the presence of a base like potassium carbonate.

    Coupling with Glycine: The final step involves coupling the benzylated indole with glycine. This can be achieved using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzyl-1H-indol-2-yl)carbonyl]glycine can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid like aluminum chloride.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N-[(1-benzyl-1H-indol-2-yl)carbonyl]glycine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(1-benzyl-1H-indol-2-yl)carbonyl]glycine involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or act as an agonist or antagonist at specific receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-benzyl-1H-indol-3-yl)carbonyl]glycine
  • N-[(1-benzyl-1H-indol-4-yl)carbonyl]glycine
  • N-[(1-benzyl-1H-indol-5-yl)carbonyl]glycine

Uniqueness

N-[(1-benzyl-1H-indol-2-yl)carbonyl]glycine is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity. The position of the benzyl group and the glycine residue can affect its binding affinity to molecular targets and its overall pharmacokinetic properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

2-[(1-benzylindole-2-carbonyl)amino]acetic acid

InChI

InChI=1S/C18H16N2O3/c21-17(22)11-19-18(23)16-10-14-8-4-5-9-15(14)20(16)12-13-6-2-1-3-7-13/h1-10H,11-12H2,(H,19,23)(H,21,22)

InChI Key

SFMGLYWEUPKNHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2C(=O)NCC(=O)O

Origin of Product

United States

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